Benzothiazole-6-carboxylic acid
Overview
Description
Benzothiazole-6-carboxylic acid (BTCA) is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Synthesis Analysis
Benzothiazole-6-carboxylic acid has been synthesized through various methods. For instance, it can be produced from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the reaction of corresponding 4-substituted anilines with potassium thiocyanate followed by oxidative cyclizations of the resultant thioureas with bromine .Molecular Structure Analysis
The molecular formula of Benzothiazole-6-carboxylic acid is C8H5NO2S . The InChI string is InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) . The Canonical SMILES is C1=CC2=C(C=C1C(=O)O)SC=N2 .Chemical Reactions Analysis
Benzothiazole-6-carboxylic acid has been used in various chemical reactions. For instance, it has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide . It has also been used in the synthesis of benzothiazole-based molecules that have shown BCL-2 inhibitory activity .Physical And Chemical Properties Analysis
Benzothiazole-6-carboxylic acid has a molecular weight of 179.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 78.4 Ų . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 387.7±15.0 °C at 760 mmHg, and a flash point of 188.3±20.4 °C .Scientific Research Applications
Antibacterial and Antifungal Properties : Compounds derived from Benzothiazole-6-carboxylic acid exhibit antibacterial activity against organisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, Escherichia coli, and have been tested for antifungal activity against various fungal species (Chavan & Pai, 2007).
Antiprotozoal Properties : Derivatives of Benzothiazole-6-carboxylic acid have shown antiprotozoal properties, particularly against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).
Synthesis of Substituted Acids : Substituted benzothiazole-6-carboxylic acids have been synthesized using methods involving nitrobenzene as an oxidant, with certain compounds showing potential as β-hematin inhibitors (Charris et al., 2006).
Antimicrobial Screening : Benzothiazole derivatives, prepared from Benzothiazole-6-carboxylic acid, have been screened for antimicrobial properties, showing activity against bacteria and fungi (Patel & Shaikh, 2010).
Inhibition of Aldose Reductase : Benzothiazol-2-ylcarboxylic acids with spacers have been synthesized and evaluated for inhibiting aldose reductase, a key enzyme in the management of diabetic complications (Aotsuka et al., 1997).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments, offering a potential application in industrial maintenance (Hu et al., 2016).
Green Chemistry Synthesis : Recent advances in the synthesis of benzothiazole compounds, including those involving Benzothiazole-6-carboxylic acid, have been made with a focus on green chemistry principles (Gao et al., 2020).
Antitumor Agents : Certain derivatives of Benzothiazole-6-carboxylic acid have been synthesized and evaluated as potent antitumor agents (Yoshida et al., 2005).
Physiological pH Sensing : A benzothiazole-based compound was developed for sensitive detection of physiological pH changes, indicating potential applications in bio-sensing technologies (Li et al., 2018).
Discovery of Bacterial DNA Supercoiling Inhibitors : Alcohol-containing benzothiazoles, related to Benzothiazole-6-carboxylic acid, have been identified as potent dual-targeting antibacterial agents with promising drug-like properties (Palmer et al., 2014).
Safety And Hazards
Future Directions
Benzothiazole-6-carboxylic acid and its derivatives have shown potential in various areas, particularly in the field of medicine. For instance, benzothiazole derivatives have been used in the development of novel antibiotics to control resistance problems . Additionally, benzothiazole-based molecules have shown potential as BCL-2 inhibitors, which could be beneficial in the treatment of cancer .
properties
IUPAC Name |
1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPZJACLHDWUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345067 | |
Record name | Benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzothiazole-6-carboxylic acid | |
CAS RN |
3622-35-3 | |
Record name | 6-Benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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